3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Description
Properties
IUPAC Name |
3,7-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c1-3-5-14-7-11-9-15(6-4-2)10-12(8-14)13(11)16/h11-12H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFLPCGPRUWPBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC2CN(CC(C1)C2=O)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00581460 | |
| Record name | 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00581460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926276-14-4 | |
| Record name | 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=926276-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00581460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a ketone precursor. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including as an antimicrobial or antiviral agent.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one involves its interaction with specific molecular targets. The nitrogen atoms in the bicyclic structure can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the ketone group can participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Key Observations:
Alkyl vs. Aromatic/heterocyclic groups (e.g., imidazole, benzofuran) introduce hydrogen-bonding or π-π stacking interactions, critical for target engagement in anticancer and receptor-modulating activities .
Functional Group Impact :
- Ether-linked substituents (e.g., methoxypropyl, ethoxyethyl) balance solubility and activity, as seen in myelostimulatory and analgesic derivatives .
- Brominated aromatic groups (e.g., 2-bromobenzyl) confer stability for radiolabeling and pharmacokinetic studies .
Formulation Strategies :
Anticancer Activity
- 3,7-Bis(indolylpropionyl)-1,5-diphenyl (BisP4): Induces apoptosis in pancreatic cancer cells (MiaPaCa-2, CFPAC1) at 17.5 µM, with minimal effects on normal cells .
- 3-Azabicyclo derivatives with halogenated aryl groups : Exhibit strong cytotoxicity but poor antioxidant properties due to prooxidant effects .
- Imidazole-containing derivatives : Show moderate activity against leukemia cell lines, attributed to DNA intercalation or kinase inhibition .
Analgesic and Neuroactive Properties
Myelostimulatory Activity
- Alkoxyalkyl derivatives : Stimulate white blood cell production, with toxicity profiles dependent on chain length (e.g., isopropoxypropyl > ethoxypropyl) .
Physicochemical and Structural Insights
- Conformational Rigidity : X-ray studies of benzyl-substituted derivatives reveal a chair-boat conformation, stabilizing interactions with hydrophobic pockets .
- Solubility : Unsubstituted or short-chain derivatives (e.g., 3,7-dimethyl) exhibit poor aqueous solubility, necessitating formulation aids like cyclodextrins .
- Stability : Brominated or fully saturated derivatives demonstrate high in vivo stability, ideal for long-term therapeutic use .
Biological Activity
3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one (CAS No. 909037-18-9) is a compound that has garnered attention for its potential biological activities, particularly as a pharmaceutical agent. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C13H24N2O
- Molecular Weight : 210.36 g/mol
- Structure : The compound features a bicyclic structure with two nitrogen atoms incorporated into the ring system, which is characteristic of diazabicyclo compounds.
The primary biological activity of this compound is attributed to its role as an orexin receptor antagonist . Orexins are neuropeptides that regulate arousal, wakefulness, and appetite by binding to orexin receptors (OX1 and OX2). This compound selectively antagonizes the orexin-1 receptor (OX1), which has implications for various neuropsychiatric conditions.
Biological Activities
- Anxiolytic Effects : Research indicates that antagonism of orexin receptors can reduce anxiety-like behaviors in animal models. For instance, studies have shown that this compound attenuates conditioned fear responses in rats, suggesting its potential utility in treating anxiety disorders and PTSD .
- Antidepressant-Like Activity : In chronic administration studies with mice, the compound displayed antidepressant-like effects. It was noted that it could reverse symptoms in models of depression, indicating its potential for mood disorder treatment .
- Cognitive Function : The compound has been evaluated for its effects on cognitive function, particularly in models of scopolamine-induced amnesia. Findings suggest it may help restore memory function in such contexts .
- Addiction and Substance Use Disorders : The compound has shown efficacy in reducing nicotine self-administration and modulating dopamine release in response to addictive substances like amphetamines . This positions it as a candidate for treating addiction-related disorders.
- Pain Modulation : Preliminary studies indicate that it may have antihyperalgesic properties in neuropathic pain models, suggesting a broader therapeutic potential beyond neuropsychiatric applications .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
